molecular formula C16H19N3O5S B038137 Karnamicin B1 CAS No. 122535-51-7

Karnamicin B1

Cat. No. B038137
M. Wt: 365.4 g/mol
InChI Key: YHUKJOZKFWSOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin B1 is an aminoglycoside antibiotic that is widely used in scientific research for its ability to inhibit bacterial protein synthesis. It was first isolated from the bacterium Streptomyces kanamyceticus in the 1950s and has since been extensively studied for its therapeutic potential.

Scientific Research Applications

Kanamycin B1 is widely used in scientific research as an antibiotic to inhibit bacterial growth. It is commonly used in microbiology, molecular biology, and biochemistry experiments. It is also used in clinical microbiology to test bacterial susceptibility to antibiotics. Kanamycin B1 is often used in combination with other antibiotics to create a synergistic effect.

Mechanism Of Action

Kanamycin B1 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the initiation of translation and causing premature termination of protein synthesis. This leads to the death of the bacterial cell.

Biochemical And Physiological Effects

Kanamycin B1 has both biochemical and physiological effects. Biochemically, it inhibits the synthesis of bacterial proteins, leading to cell death. Physiologically, it can cause nephrotoxicity and ototoxicity in humans if administered at high doses.

Advantages And Limitations For Lab Experiments

The advantages of using Kanamycin B1 in lab experiments include its broad-spectrum activity against a wide range of bacteria, its ability to inhibit protein synthesis, and its low cost. However, its limitations include potential toxicity to humans, the risk of bacterial resistance, and the need for careful handling due to its hazardous properties.

Future Directions

There are several future directions for research on Kanamycin B1. One area of research is the development of new formulations of the antibiotic that are less toxic to humans. Another area of research is the investigation of the synergistic effects of Kanamycin B1 with other antibiotics. Additionally, research could focus on the use of Kanamycin B1 in combination with other drugs for the treatment of bacterial infections. Finally, research could explore the potential of Kanamycin B1 as a therapeutic agent for non-bacterial diseases.
Conclusion
In conclusion, Kanamycin B1 is an important antibiotic that has been extensively studied for its therapeutic potential. It is widely used in scientific research for its ability to inhibit bacterial protein synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of Kanamycin B1 as a therapeutic agent.

Synthesis Methods

Kanamycin B1 is synthesized through fermentation of Streptomyces kanamyceticus. The bacterium is grown in large-scale fermenters, and the antibiotic is extracted from the culture broth using various purification techniques. The final product is a white crystalline powder that is highly soluble in water.

properties

CAS RN

122535-51-7

Product Name

Karnamicin B1

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C16H19N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7,21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

YHUKJOZKFWSOQJ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC

Canonical SMILES

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC

Origin of Product

United States

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